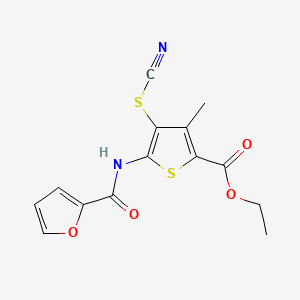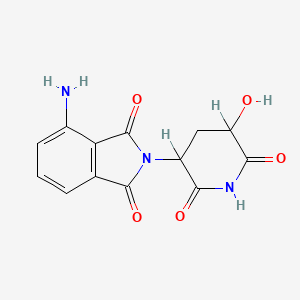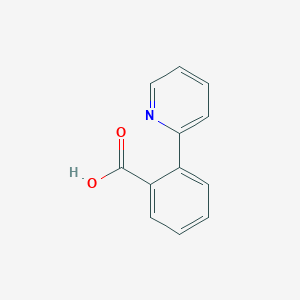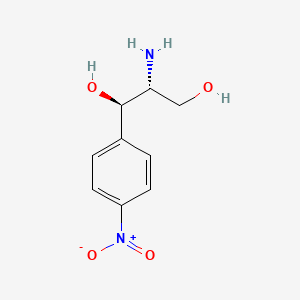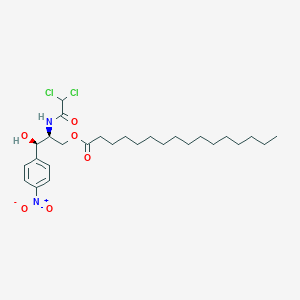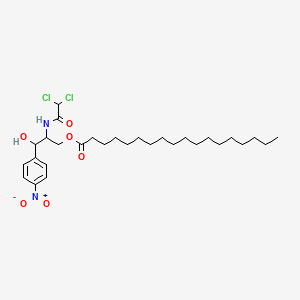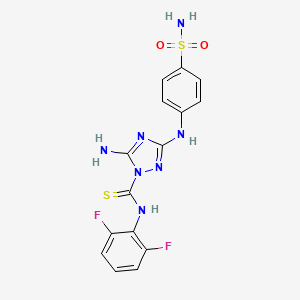
Cdk1/2 Inhibitor III
Descripción general
Descripción
“Cdk1/2 Inhibitor III” is a small molecule inhibitor that controls the biological activity of Cdk1/2 . It is primarily used for Phosphorylation & Dephosphorylation applications .
Molecular Structure Analysis
The molecular structure of “Cdk1/2 Inhibitor III” is represented by the empirical formula C15H13F2N7O2S2 . The exact mass is 425.05 and the molecular weight is 425.44 .
Physical And Chemical Properties Analysis
“Cdk1/2 Inhibitor III” is a solid substance . It is soluble in DMSO, THF, and acetone . The compound has a molecular weight of 425.44 .
Aplicaciones Científicas De Investigación
Cancer Treatment
“Cdk1/2 Inhibitor III” plays a crucial role in the control of cell cycle and proliferation . These kinases are frequently deregulated in various cancers . Therefore, “Cdk1/2 Inhibitor III” has been rigorously pursued for therapeutic uses in cancer treatment .
Neurodegenerative Disorders
Recent studies have revealed that small molecule drugs like “Cdk1/2 Inhibitor III” have become very attractive for the treatment of neurodegenerative disorders .
Viral Infections
“Cdk1/2 Inhibitor III” has potential applications in the treatment of viral infections. This is because these kinases are frequently deregulated in various viral infections .
Proliferative Disorders
“Cdk1/2 Inhibitor III” could be used in the treatment of some proliferative disorders. This is due to its ability to control cell cycle and proliferation .
Inhibition of Tumor Growth
A new CDK4/ARK5 inhibitor, also known as 7x, was shown to lead to a dose-dependent inhibition of tumor growth and reduction in tumor weight over a 21-day period in a nude mice breast cancer model .
Targeting Cancer Stem Cells (CSCs)
CDK1 inhibition induces G2/M cell cycle arrest, stimulates apoptosis, and specifically targets CSCs, making it a promising treatment for pancreatic ductal adenocarcinoma (PDAC) .
Regulation of Cell Division
“Cdk1/2 Inhibitor III” plays a major role in guiding cells via the cell cycle and ensuring the accurate execution of cell division .
Phosphorylation & Dephosphorylation Applications
“Cdk1/2 Inhibitor III” controls the biological activity of Cdk1/2 and is primarily used for Phosphorylation & Dephosphorylation applications .
Mecanismo De Acción
Target of Action
Cdk1/2 Inhibitor III is a highly potent, reversible, ATP-competitive inhibitor of Cdk1/cyclin B and Cdk2/cyclin A . These cyclin-dependent kinases (CDKs) are key players in cell cycle regulation . Their timed activation guides cells through the cell cycle and ensures the accurate execution of cell division .
Mode of Action
Cdk1/2 Inhibitor III interacts with its targets by binding to the ATP pocket of CDKs . This binding removes the negative phosphorylation on CDK1/2, resulting in deregulation of CDKs . This leads to increased origin firing and replication fork degradation, leading to fork collapse, DNA damage, and unscheduled mitosis .
Biochemical Pathways
The primary biochemical pathway affected by Cdk1/2 Inhibitor III is the cell cycle. Specifically, it impacts the G2/M and G1/S transitions during the cell division cycle . The inhibitor supports genome integrity by suppressing excessive origin firing during DNA replication and premature entry into mitosis .
Pharmacokinetics
It is known that the inhibitor is cell-permeable , suggesting it can readily cross cell membranes to exert its effects.
Result of Action
The action of Cdk1/2 Inhibitor III results in a block in the G1 (gap) phase of the cell cycle . It also leads to DNA damage and unscheduled mitosis due to increased origin firing and replication fork degradation . This can lead to apoptosis and cell cycle arrest .
Direcciones Futuras
Propiedades
IUPAC Name |
5-amino-N-(2,6-difluorophenyl)-3-(4-sulfamoylanilino)-1,2,4-triazole-1-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2N7O2S2/c16-10-2-1-3-11(17)12(10)21-15(27)24-13(18)22-14(23-24)20-8-4-6-9(7-5-8)28(19,25)26/h1-7H,(H,21,27)(H2,19,25,26)(H3,18,20,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIOBGGRZJITQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=S)N2C(=NC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2N7O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60416209 | |
| Record name | Cdk1/2 Inhibitor III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60416209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cdk1/2 Inhibitor III | |
CAS RN |
443798-47-8, 443798-55-8 | |
| Record name | K-00546 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0443798478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | K-00546 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07664 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cdk1/2 Inhibitor III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60416209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | K-00546 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LFR1253W75 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



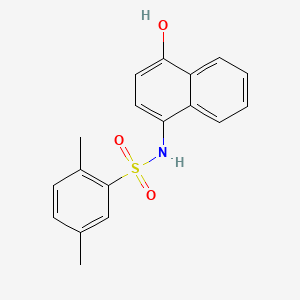
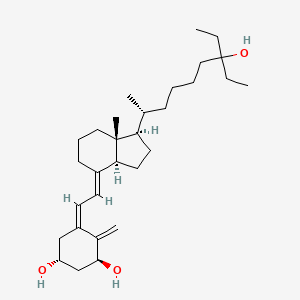


![N-hydroxy-3-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]benzamide](/img/structure/B1668685.png)
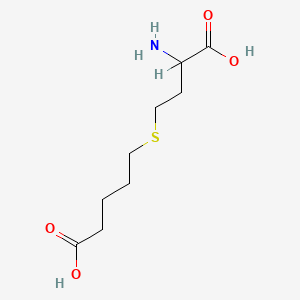
![methyl [1-(1H-benzimidazol-2-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B1668690.png)
